molecular formula C11H18N2S2 B2815262 4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine CAS No. 338393-12-7

4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine

Cat. No.: B2815262
CAS No.: 338393-12-7
M. Wt: 242.4
InChI Key: PFDNTZDPZOFOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine is a thiomorpholine derivative known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques like recrystallization and chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine has been extensively studied for its applications in:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anti-tumor properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells. The compound’s thiazole ring plays a crucial role in its biological activity by facilitating interactions with enzymes and receptors .

Comparison with Similar Compounds

  • 4-Tert-butyl-N-(1,3-thiazol-2-yl)benzamide
  • 2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid

Comparison: 4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine stands out due to its unique combination of a thiomorpholine ring and a thiazole ring, which imparts distinct biological activities. Compared to similar compounds, it exhibits enhanced anti-inflammatory and antioxidant properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-(4-tert-butyl-1,3-thiazol-2-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S2/c1-11(2,3)9-8-15-10(12-9)13-4-6-14-7-5-13/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDNTZDPZOFOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.